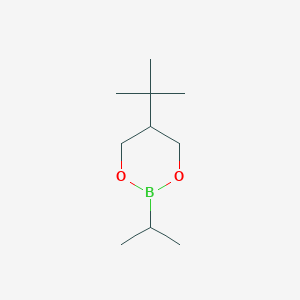

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Description

Properties

CAS No. |

89561-37-5 |

|---|---|

Molecular Formula |

C10H21BO2 |

Molecular Weight |

184.09 g/mol |

IUPAC Name |

5-tert-butyl-2-propan-2-yl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C10H21BO2/c1-8(2)11-12-6-9(7-13-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

AXBCVXRXMGAZMU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)C(C)(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Esters in Modern Chemistry

Boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis, finding widespread application in cross-coupling reactions, sensor development, and as protecting groups. Among the diverse array of boronic esters, those derived from 1,3-diols, such as the 1,3,2-dioxaborinane scaffold, offer unique steric and electronic properties. The target molecule of this guide, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, incorporates a sterically demanding tert-butyl group on the dioxaborinane ring and an isopropyl group on the boron atom. This specific combination of substituents makes it a potentially valuable building block for the synthesis of complex molecules where fine-tuning of steric hindrance and reactivity is paramount.

This technical guide provides a comprehensive overview of a reliable and reproducible protocol for the laboratory-scale synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. The document will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and offer guidance on the characterization and safe handling of the target compound.

Chemical Principles and Reaction Mechanism

The synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is achieved through the condensation reaction between 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) and a suitable isopropylboron derivative. The most common and efficient methods involve either the direct reaction with isopropylboronic acid with azeotropic removal of water or a transesterification reaction with a more volatile boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).

The reaction is an equilibrium process, and to drive it to completion, the removal of a byproduct is essential. In the case of direct condensation with isopropylboronic acid, water is the byproduct and is typically removed by azeotropic distillation using a Dean-Stark apparatus. In the transesterification reaction, a lower boiling point alcohol (in the case of using a pinacol ester, pinacol would be the byproduct) is formed and can be removed by distillation to shift the equilibrium towards the desired product.

The general mechanism for the acid-catalyzed condensation of a diol with a boronic acid is depicted below:

Caption: General mechanism for the acid-catalyzed formation of a dioxaborinane.

Experimental Protocol: Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

This protocol details the synthesis via a transesterification reaction, which often provides a cleaner reaction profile and avoids the need for azeotropic water removal.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | 126-30-7 | 104.15 | 10.0 | 1.04 g |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | 186.06 | 10.0 | 1.86 g |

| Toluene, anhydrous | 108-88-3 | 92.14 | - | 50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~2 g |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (for purification)

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup (optional, but recommended)

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging Reactants: To the flask, add 2,2-dimethyl-1,3-propanediol (1.04 g, 10.0 mmol) and anhydrous toluene (50 mL). Stir the mixture until the diol is completely dissolved.

-

Addition of Boronic Ester: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.86 g, 10.0 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation. The expected boiling point will be lower than that of the starting diol.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors.[3]

-

Handling Reagents: Boronic esters are generally considered to be of low toxicity, but they can be irritating to the eyes and skin.[4] Avoid direct contact. In case of contact, wash the affected area with copious amounts of water.[1][2]

-

Flammable Solvents: Toluene is a flammable liquid. Keep it away from open flames and ignition sources.[1]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

(400 MHz, CDCl₃, δ in ppm)

-

~3.60 (d, 2H, J = 10.8 Hz): Axial protons of the CH₂ groups in the dioxaborinane ring.

-

~3.50 (d, 2H, J = 10.8 Hz): Equatorial protons of the CH₂ groups in the dioxaborinane ring.

-

~2.80 (septet, 1H, J = 6.8 Hz): The CH proton of the isopropyl group.

-

~1.05 (d, 6H, J = 6.8 Hz): The two CH₃ groups of the isopropyl group.

-

~0.90 (s, 9H): The three equivalent CH₃ groups of the tert-butyl group.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

(100 MHz, CDCl₃, δ in ppm)

-

~71.5: The two equivalent CH₂ carbons of the dioxaborinane ring.

-

~31.5: The quaternary carbon of the tert-butyl group.

-

~28.5: The CH carbon of the isopropyl group (this signal may be broad due to coupling with boron).

-

~26.0: The three equivalent CH₃ carbons of the tert-butyl group.

-

~18.0: The two equivalent CH₃ carbons of the isopropyl group.

Predicted Mass Spectrum (MS)

-

Expected Molecular Ion (M+): m/z = 184.15

-

Major Fragmentation Patterns:

-

Loss of an isopropyl group (-43): m/z = 141

-

Loss of a tert-butyl group (-57): m/z = 127

-

Cleavage of the dioxaborinane ring.

-

Conclusion and Future Perspectives

The synthesis protocol outlined in this guide provides a reliable method for the preparation of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, a sterically hindered boronic ester with potential applications in organic synthesis. The transesterification approach offers a clean and efficient route to this compound. The predicted characterization data serves as a valuable reference for researchers undertaking this synthesis.

Further studies could focus on optimizing the reaction conditions to improve yield and reduce reaction times. Additionally, exploring the reactivity of this novel boronic ester in various cross-coupling reactions would be a valuable endeavor, potentially leading to the development of new synthetic methodologies for the construction of complex molecular architectures.

References

- FM-2496 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.

- 2-methylfuran-3-boronic acid, pinacol ester - SAFETY DATA SHEET. (n.d.). Apollo Scientific Ltd.

- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Fisher Scientific.

Sources

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane: A Comprehensive Guide to Conformational Dynamics and Synthetic Utility

Executive Summary

Boronic esters are indispensable reagents in modern organic synthesis, serving as the primary nucleophilic coupling partners in Suzuki-Miyaura cross-coupling reactions. While pinacol boranes (BPin) are ubiquitous, specialized six-membered 1,3,2-dioxaborinanes offer unique stereoelectronic properties. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane serves as a premier model compound for studying the conformational dynamics of heterocycles and acts as a sterically tuned, conformationally locked electrophile in advanced catalysis. This whitepaper details its structural profiling, physicochemical properties, and the precise methodologies required for its synthesis and application.

Structural & Stereoelectronic Profiling

The physical and chemical behavior of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is entirely dictated by its rigidified stereochemistry.

The Planar O-B-O Linkage

The 1,3,2-dioxaborinane ring is a six-membered heterocycle containing an oxygen-boron-oxygen linkage. Unlike the perfect chair conformation of cyclohexane, the hybridization of the boron atom dictates a distinct geometry. The boron atom at position 2 is

Conformational Locking via the tert-Butyl Group

In standard, unhindered 1,3,2-dioxaborinanes, the ring undergoes rapid interconversion between degenerate sofa forms via a high-energy 2,5-twist transition state[4][5]. However, the introduction of a massive tert-butyl group at the C5 position is a deliberate stereochemical strategy. The steric bulk of the tert-butyl group imposes a severe thermodynamic penalty on the axial position due to catastrophic 1,3-diaxial interactions with the ring oxygens.

As a result, the ring is "locked" into a single sofa conformation where the tert-butyl group exclusively occupies the equatorial position[6]. This locked geometry prevents ring-flipping, making the compound an ideal mechanistic probe for NMR studies, as it isolates the stereoelectronic effects of the boron atom without the confounding variable of rapid conformational interconversion[7].

Caption: Conformational energy landscape highlighting the preference for the equatorial sofa form.

Physicochemical Properties

To facilitate experimental design, the core quantitative data for 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is summarized below:

| Property | Value / Description |

| IUPAC Name | 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane |

| Molecular Formula | C₁₀H₂₁BO₂ |

| Molecular Weight | 184.09 g/mol |

| Ring System | 1,3,2-dioxaborinane |

| Global Minimum Conformation | Sofa / Flattened Chair (Equatorial t-Butyl) |

| Boron Hybridization | |

| Reactivity Profile | Stable to mild base; hydrolyzes in biphasic acid |

Chemical Synthesis Protocol

The synthesis of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane relies on the thermodynamic condensation of isopropylboronic acid and 2-tert-butylpropane-1,3-diol. The protocol below is designed as a self-validating system, ensuring high yield through strict thermodynamic control.

Caption: Workflow for the thermodynamic synthesis of the conformationally locked boronic ester.

Step-by-Step Methodology:

-

Reagent Preparation : Charge a dry, argon-flushed round-bottom flask with equimolar amounts of isopropylboronic acid (propan-2-ylboronic acid) and 2-tert-butylpropane-1,3-diol.

-

Causality: Exact 1:1 stoichiometry prevents the need for complex downstream chromatographic purification of unreacted starting materials, as both precursors have similar polarities.

-

-

Solvent Selection : Suspend the reagents in anhydrous toluene (approx. 0.2 M concentration).

-

Causality: Toluene is explicitly chosen because it forms a low-boiling azeotrope with water, which is critical for driving the reaction forward.

-

-

Azeotropic Distillation : Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C).

-

Causality: Boronic esterification is a reversible equilibrium. By continuously trapping and removing the water byproduct from the system, the equilibrium is driven entirely toward the boronic ester product according to Le Chatelier's Principle[8].

-

-

Reaction Monitoring (Self-Validation) : Monitor the volume of water collected in the Dean-Stark trap. The reaction is deemed complete when water ceases to accumulate (typically 2-4 hours) and matches the theoretical yield of water (1 equivalent).

-

Workup & Isolation : Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified via vacuum distillation or recrystallization (depending on ambient temperature and purity), yielding the pure conformationally locked ester.

Applications in Catalysis & Mechanistic Probing

Beyond its use as an NMR standard, this specific boronic ester has profound implications in cross-coupling chemistry.

The 1,3-diol backbone alters the Lewis acidity of the boron atom compared to standard pinacol esters (BPin). Because the O-B-O bond angle in a six-membered ring is slightly more relaxed than in the highly strained five-membered pinacol ring, the orbital overlap changes, subtly tuning the electrophilicity of the boron center.

Furthermore, the locked sofa conformation exposes the boron's vacant p-orbital in a fixed, predictable trajectory. This fixed geometry can significantly influence the kinetics of the transmetalation step in Suzuki-Miyaura couplings, where the palladium catalyst must interact with the boronate intermediate. Finally, the 1,3-diol ester is highly stable under the basic conditions required for cross-coupling but can be selectively hydrolyzed back to the boronic acid under mild biphasic acidic conditions, facilitating complex natural product synthesis where orthogonal deprotection is required[8].

References

1.[6] Antúnez, S., & Juaristi, E. (1997). Thermodynamics of the Axial ⇌ Equatorial Conformational Equilibria of tert-Butylcyclohexane and tert-Butyl-Substituted Six-Membered Heterocycles. Theoretical Estimation of Non-Zero Entropy Changes. The Journal of Organic Chemistry - ACS Publications. URL:[Link] 2.[8] Nareddy, P., et al. (2015). Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines. PMC - National Institutes of Health. URL:[Link] 3.[4] Kuznetsov, V. V. Conformational study of 5-bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane. ResearchGate. URL: [Link] 4.[2] Stereochemistry of 2,3-disubstituted 1,3,2-dioxaborinanes. Semantic Scholar. URL:[Link] 5.[5] Rublev, I. Conformational equilibrium of 2,5-disubstituted 1,3,2-dioxaborinane molecules. ResearchGate. URL:[Link] 6.[7] Chemical Shift Scales on an Absolute Basis. ResearchGate. URL:[Link] 7.[3] Stereochemistry of Simple Molecules inside Nanotubes and Fullerenes: Unusual Behavior of Usual Systems. MDPI. URL:[Link] 8.[1] 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane. SciSpace. URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane: A Technical Guide to Alkylboronic Ester Reactivity

Executive Summary & Structural Causality

In modern synthetic organic chemistry, the controlled functionalization of unactivated C(sp³)–B bonds remains a formidable challenge. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane serves as a premier model system and highly specialized reagent for interrogating and executing these transformations. Unlike planar pinacol boronic esters (Bpin), the 1,3,2-dioxaborinane ring adopts a highly defined chair conformation. The strategic placement of a bulky tert-butyl group at the C5 position acts as a conformational lock, forcing the tert-butyl group into an equatorial position.

This rigid geometry prevents ring-flipping, rendering the faces of the boron atom diastereotopic. Consequently, this specific isopropylboronic ester is utilized by researchers to track stereoretention versus stereoinversion during transmetalation, intercept secondary alkyl radicals in photoredox catalysis, and execute precise 1,2-metallate rearrangements[1]. The isopropyl group (propan-2-yl) represents a challenging secondary alkyl moiety, historically prone to slow transmetalation and rapid β-hydride elimination. Understanding its mechanism of action—how it is activated and transferred—is critical for advancing C(sp³)–C(sp²) and C(sp³)–C(sp³) cross-coupling methodologies.

Core Mechanisms of Action

The reactivity of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is dictated by the empty p-orbital on the sp²-hybridized boron atom. Its mechanism of action can be categorized into three distinct chemical pathways, each initiated by nucleophilic activation but diverging in their electron-transfer and bond-forming dynamics.

Pathway A: Base-Assisted Transmetalation (The 2-Electron Suzuki-Miyaura Pathway)

Alkylboronic esters are inherently poor nucleophiles. In traditional Suzuki-Miyaura cross-coupling, the mechanism of action relies on the formation of a tetrahedral 'ate' complex. A Lewis base (such as an alkoxide, hydroxide, or TMSOK) coordinates to the vacant p-orbital of the boron atom. This coordination rehybridizes the boron from sp² to sp³, significantly increasing the electron density and nucleophilic character of the isopropyl group[2].

Once the 'ate' complex is formed, the isopropyl group undergoes a 2-electron transmetalation to a Pd(II) intermediate (generated via oxidative addition of an aryl halide). The rigid 1,3,2-dioxaborinane scaffold heavily influences the transition state, typically favoring a stereoretentive transmetalation pathway before undergoing reductive elimination to form the new C–C bond.

Caption: Formation of the nucleophilic 'ate' complex, the critical first step in 2-electron transmetalation.

Pathway B: Single-Electron Photoredox Activation (The Radical Pathway)

To circumvent the slow transmetalation and β-hydride elimination associated with secondary alkyl groups, modern methodologies employ metallaphotoredox catalysis. Here, the mechanism of action shifts from a 2-electron transfer to a 1-electron radical generation process[3][4].

The boronic ester is first activated by a Lewis base (e.g., quinuclidin-3-ol or 4-DMAP) to form a redox-active complex. An excited state photoredox catalyst (such as an Ir(III) or Ru(II) polypyridyl complex) then performs a Single-Electron Transfer (SET) oxidation on the 'ate' complex. This triggers homolytic cleavage of the C–B bond, extruding the isopropyl radical (•CH(CH₃)₂). This transient carbon-centered radical is rapidly intercepted by a nickel catalyst, which subsequently undergoes reductive elimination to forge the target bond.

Caption: Metallaphotoredox mechanism generating an isopropyl radical via SET oxidation.

Pathway C: 1,2-Metallate Rearrangement (Matteson Homologation)

In stereoselective synthesis, the compound acts as a substrate for 1,2-metallate rearrangements. The mechanism involves the nucleophilic addition of a carbenoid (e.g., (dichloromethyl)lithium) to the boron atom, forming a negatively charged boronate complex. This is followed by a highly stereospecific 1,2-migration of the isopropyl group from the boron to the adjacent carbon, displacing a chloride leaving group[5]. The conformational rigidity of the 5-tert-butyl-1,3,2-dioxaborinane ring ensures high fidelity in chirality transfer during this migration.

Caption: The 1,2-metallate rearrangement pathway characteristic of Matteson homologations.

Quantitative Data: Mechanistic Comparison

The choice of activation pathway drastically alters the reaction kinetics, required conditions, and stereochemical outcomes. The table below summarizes the core metrics associated with the three mechanisms of action when utilizing secondary alkylboronic esters.

| Mechanistic Pathway | Activation Mode | Primary Reactive Intermediate | Reaction Temperature | Stereochemical Outcome (C-B bond) | Susceptibility to β-Hydride Elimination |

| Suzuki-Miyaura (2-e⁻) | Hard Lewis Base (e.g., TMSOK) | Tetrahedral 'Ate' Complex | 60 °C – 100 °C | Highly Retentive (due to locked chair) | High (Requires specialized bulky ligands) |

| Photoredox (1-e⁻) | Soft Lewis Base + Light (440 nm) | Isopropyl Radical (•CH(CH₃)₂) | 25 °C (Ambient) | Stereorandomized (Radical intermediate) | Low (Rapid radical capture by Ni outcompetes) |

| 1,2-Metallate Rearrangement | Nucleophilic Carbenoid | Boronate Complex | -100 °C to 25 °C | 100% Inversion at migrating center | None (No transition metal involved) |

Experimental Protocol: Metallaphotoredox Cross-Coupling

To practically harness the radical mechanism of action (Pathway B), the following self-validating protocol details the dual Ir/Ni-catalyzed cross-coupling of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane with an aryl bromide.

Causality Check: The inclusion of quinuclidin-3-ol is the critical self-validating node in this system. Without it, the sp² boron cannot transition to the redox-active sp³ state, preventing the Ir(III) excited state from performing the SET oxidation. A control reaction omitting the Lewis base will yield >95% recovered starting material, validating the 'ate' complex dependency.

Step-by-Step Methodology

-

Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (0.5 mmol, 1.0 equiv) and the target aryl bromide (0.5 mmol, 1.0 equiv) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

-

Catalyst Loading: Add the photoredox catalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%), the cross-coupling catalyst NiCl2·glyme (5.0 mol%), and the ligand dtbbpy (5.0 mol%).

-

Lewis Base Activation: Add quinuclidin-3-ol (0.75 mmol, 1.5 equiv) to the vial. This acts as the transient Lewis base to form the redox-active boronate complex.

-

Solvation: Dissolve the solid mixture in 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the vial tightly with a PTFE-lined septum cap.

-

Photochemical Irradiation: Remove the sealed vial from the glovebox. Place it in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at 25 °C for 18 hours. A fan must be used to ensure the reaction remains at ambient temperature, preventing thermal background reactions.

-

Workup & Isolation: Quench the reaction by opening the vial to ambient air (oxidizing the active Ni and Ir species). Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short plug of silica gel to remove the metal catalysts.

-

Purification: Concentrate the filtrate in vacuo and purify the resulting residue via flash column chromatography (hexanes/ethyl acetate gradient) to isolate the pure isopropyl-arene product.

References

-

A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters Angewandte Chemie International Edition / NIH[Link][3]

-

Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 Chemical Science (RSC Publishing)[Link][4]

-

Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link][2]

-

Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems Ludwig-Maximilians-Universität München[Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives Wiley-VCH[Link][1]

-

Matteson Homologation-Based Total Synthesis of Lagunamide A ResearchGate[Link][5]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

[1]

Executive Summary

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane represents a specialized class of alkylboronic esters where the boron center is protected by a 2-tert-butyl-1,3-propanediol backbone.[1][2] Unlike the ubiquitous pinacol esters (5-membered rings), this 6-membered dioxaborinane system exhibits distinct physicochemical properties driven by conformational rigidity.[1][2]

While the cyclic ester confers superior hydrolytic stability compared to acyclic analogs, the isopropyl-boron (C(sp³)-B) bond introduces susceptibility to oxidative deboronation.[1][2] Consequently, storage protocols must prioritize the exclusion of atmospheric oxygen and moisture to prevent the formation of isopropanol and boric acid byproducts.[2]

Key Handling Classification:

Chemical Profile & Structural Analysis[1][2][3][4]

To understand the storage requirements, one must understand the molecule's conformational dynamics.[2]

The "Anchor" Effect

The 5-tert-butyl group acts as a conformational lock.[1][2] In a 6-membered dioxaborinane ring, the ring adopts a chair-like conformation similar to cyclohexane.[1][2] The bulky tert-butyl group has a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions.[1][2]

-

Consequence: This "locks" the ring geometry, making the O-B-O linkage more rigid and sterically shielding the boron atom from nucleophilic attack (e.g., by water or hydroxide).[2]

-

Comparison: Unlike pinacol esters, which are planar/twisted 5-membered rings, this molecule behaves more like a rigid shield, significantly retarding hydrolysis rates.[1][2]

The Alkyl-Boron Vulnerability

The propan-2-yl (isopropyl) group attached to the boron is a secondary alkyl group.[1][2] Secondary alkylboron compounds are kinetically more susceptible to radical auto-oxidation than arylboron compounds.[1][2]

Stability Mechanisms & Degradation Pathways[5]

The following diagram illustrates the two primary degradation threats: Hydrolysis (moisture) and Oxidation (air).[1][2]

Figure 1: Primary degradation pathways.[1][2] Note that while the ring structure resists hydrolysis, the C-B bond remains vulnerable to oxidation.[2]

Storage & Handling Protocols

Adherence to these protocols ensures compound integrity for >12 months.

Environmental Control Table

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Reduces kinetic energy available for radical oxidation initiation and hydrolytic cleavage.[1][2] |

| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air, providing a superior "blanket" for alkylboron compounds sensitive to oxidation.[1][2] |

| Container | Amber Glass / Teflon-lined Cap | Amber glass blocks UV (which can catalyze radical formation).[1][2] Teflon liners prevent leaching of plasticizers.[1][2] |

| Desiccant | Required (in secondary container) | Even with a tight seal, secondary containment with Drierite/Silica is recommended to scavenge ambient moisture.[1][2] |

Handling Workflow (Step-by-Step)

Scenario: Withdrawing an aliquot for a Suzuki-Miyaura coupling.

-

Equilibration: Remove the container from the refrigerator (2-8°C). CRITICAL: Allow the closed vessel to warm to room temperature (approx. 30 mins) before opening.

-

Reasoning: Opening a cold bottle condenses atmospheric moisture directly onto the reagent, accelerating hydrolysis.[2]

-

-

Inert Purge: If not working in a glovebox, insert an Argon balloon needle into the septum (if available) or flush the headspace with Argon immediately after opening.[2]

-

Sampling: Use a dry, nitrogen-flushed syringe or glass pipette.[1][2] Avoid using polystyrene pipettes as boronic esters can sometimes extract additives from plastics.[1][2]

-

Resealing: Parafilm is insufficient for long-term storage of air-sensitive alkylboronates.[1][2] Use electrical tape or a secondary seal over the cap.[1]

-

Return to Cold Storage: Immediately return to 2-8°C.

Quality Control & Troubleshooting

If degradation is suspected, use the following decision tree to determine usability.

Figure 2: QC Decision Tree. 1H NMR is the gold standard for verifying the integrity of the isopropyl group.[2]

Re-purification Strategy

If the compound has partially hydrolyzed (presence of free diol or boronic acid):

-

Dissolution: Dissolve the crude mixture in anhydrous pentane or hexanes.

-

Filtration: The free diol and boronic acid are often less soluble in non-polar alkanes than the ester.[1] Filter off any solids.[1][2]

-

Concentration: Evaporate the solvent under reduced pressure.

-

Distillation: For high purity, perform Kugelrohr distillation under high vacuum.

References

-

Royal Society of Chemistry. (2023).[1][2] A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. Retrieved March 8, 2026, from [Link]

-

ResearchGate. (2009).[1][2] Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved March 8, 2026, from [Link]

An In-depth Technical Guide to 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, a key organoboron compound. Boronic acids and their derivatives, such as dioxaborinanes, are pivotal reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document details the molecular characteristics, synthesis, and applications of this specific dioxaborinane, with a particular focus on its role in the construction of complex organic molecules relevant to drug discovery and development. The guide also offers insights into the causality behind experimental choices and provides detailed protocols for its synthesis and use.

Introduction: The Significance of Boronic Esters in Modern Synthesis

Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in synthetic organic chemistry. Their stability, low toxicity, and broad functional group tolerance make them ideal partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The 1,3,2-dioxaborinane ring system is a cyclic ester of a boronic acid, which offers enhanced stability and handling properties compared to the corresponding free boronic acid.

The specific molecule of focus, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, incorporates a sterically demanding tert-butyl group on the dioxaborinane ring and an isopropyl group on the boron atom. The tert-butyl group can impart significant steric influence in chemical reactions, potentially leading to high selectivity. Furthermore, its lipophilic nature can be leveraged to modulate the solubility and pharmacokinetic properties of target molecules in drug design.

This guide will delve into the core attributes of this compound, providing a foundational understanding for its effective utilization in a research and development setting.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane are summarized below. Understanding these properties is crucial for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₂₁BO₂ | Calculated |

| Molecular Weight | 184.09 g/mol | Calculated |

| Monoisotopic Mass | 184.16347 Da | PubChemLite[1] |

| IUPAC Name | 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane | IUPAC Nomenclature |

| Physical Form | Expected to be a colorless liquid or low-melting solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents (THF, dioxane, toluene, etc.) | General observation for boronic esters |

| Stability | More stable to hydrolysis than corresponding boronic acid; handle under inert atmosphere for long-term storage | Wiley-VCH[2] |

Molecular Structure:

The structure of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane features a six-membered dioxaborinane ring. A bulky tert-butyl group is situated at the 5-position of the ring, and an isopropyl group is attached to the boron atom.

Caption: Chemical structure of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Synthesis and Mechanistic Considerations

General Synthetic Strategy

The synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is typically achieved through the condensation reaction between isopropylboronic acid and 2-tert-butyl-1,3-propanediol. This esterification is an equilibrium process, and the removal of water is essential to drive the reaction to completion.

Caption: General workflow for the synthesis of the target dioxaborinane.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Materials:

-

Isopropylboronic acid

-

2-tert-Butyl-1,3-propanediol

-

Toluene (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add isopropylboronic acid (1.0 equivalent) and 2-tert-butyl-1,3-propanediol (1.0 equivalent).

-

Add a sufficient volume of anhydrous toluene to dissolve the reactants.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue heating until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel if necessary.

Expertise & Causality: The use of a Dean-Stark apparatus is a critical choice for this esterification. It efficiently removes the water byproduct, shifting the equilibrium towards the product side and ensuring a high yield. Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

Applications in Drug Discovery and Development

The utility of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and related boronic esters is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical agents.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryls, polyolefins, styrenes, and substituted biphenyls, which are common structural motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the tert-Butyl Group in Drug Design

The incorporation of a tert-butyl group can significantly impact the pharmacological properties of a drug candidate. Its steric bulk can act as a "steric shield," protecting metabolically labile sites from enzymatic degradation, thereby enhancing the metabolic stability and half-life of the drug. Additionally, the lipophilicity of the tert-butyl group can improve a molecule's ability to cross cell membranes, potentially increasing its oral bioavailability.

Conclusion

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a valuable synthetic building block with significant potential in organic synthesis, particularly in the realm of pharmaceutical research and development. Its unique structural features, including the sterically influential tert-butyl group, make it a useful tool for constructing complex molecular architectures with tailored properties. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers and scientists to effectively leverage this compound in their pursuit of novel therapeutics.

References

-

PubChemLite. C10H21BO2 - Explore. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the predicted spectral data for the boronic ester, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. In the absence of directly published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to offer a comprehensive and predictive characterization. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development who may be working with or seeking to identify this or structurally related compounds.

Introduction: The Significance of Boronic Esters and the Need for Robust Characterization

Boronic acids and their esters are of paramount importance in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, functional group tolerance, and versatile reactivity make them indispensable building blocks. The specific compound of interest, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, is a cyclic boronic ester featuring a sterically demanding tert-butyl group on the dioxaborinane ring and an isopropyl group attached to the boron atom. Accurate and unambiguous characterization of such molecules is critical to ensure purity, confirm structure, and understand reactivity. This guide provides the foundational spectral knowledge for researchers to confidently identify and utilize this compound.

Molecular Structure and Synthesis Overview

The structure of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is presented below. A common synthetic route to this class of compounds involves the condensation of a diol with a boronic acid or its anhydride. In this case, 2-tert-butyl-1,3-propanediol would be reacted with isopropylboronic acid, typically in the presence of a dehydrating agent or with azeotropic removal of water.

Caption: Molecular structure of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for our target compound.

Predicted ¹H NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~3.7 | d | 4H | -O-CH₂- | The methylene protons adjacent to the oxygen atoms of the dioxaborinane ring are expected to be deshielded. They are diastereotopic and would likely appear as a complex multiplet, but for simplicity, a doublet arising from coupling to the C5 proton is predicted. |

| ~1.9 | m | 1H | -CH-C(CH₃)₃ | The methine proton at the 5-position of the ring is coupled to the adjacent methylene protons. |

| ~1.0 | d | 6H | -CH(CH₃)₂ | The two methyl groups of the isopropyl substituent are equivalent and will appear as a doublet due to coupling with the isopropyl methine proton. |

| ~0.9 | s | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. |

| ~0.8 | m | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is coupled to the six methyl protons, resulting in a multiplet. |

Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~70 | -O-CH₂- | The carbon atoms of the methylene groups in the dioxaborinane ring are deshielded by the adjacent oxygen atoms. |

| ~32 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

| ~25 | -CH-C(CH₃)₃ | The methine carbon at the 5-position of the ring. |

| ~18 | -CH(CH₃)₂ | The methyl carbons of the isopropyl group. |

| Signal may be broad or absent | B-CH | The carbon directly attached to the boron atom often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus. |

Experimental Protocol for NMR Data Acquisition

Caption: A typical workflow for acquiring NMR spectra.

Expert Insights: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. It's crucial to use a high-purity solvent to avoid interfering signals. For the ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in sharp singlets for each unique carbon environment. The absence or broadness of the boron-bound carbon is a key diagnostic feature for boronic esters.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 2960-2850 | C-H stretching | Alkyl groups (tert-butyl, isopropyl, ring CH/CH₂) | Strong, characteristic absorptions for sp³ C-H bonds. |

| 1470-1450 | C-H bending | Alkyl groups | Characteristic bending vibrations for CH₂ and CH₃ groups. |

| 1380-1360 | B-O stretching | Boronate ester | A strong and characteristic absorption for the B-O single bond is expected in this region.[1][2] |

| 1150-1050 | C-O stretching | C-O-B moiety | Strong absorptions corresponding to the C-O single bond stretching vibrations within the dioxaborinane ring. |

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a liquid or low-melting solid is to use a neat sample between two salt (e.g., NaCl or KBr) plates.

-

Sample Preparation: Place a small drop of the neat liquid sample onto the surface of one salt plate.

-

Assembly: Gently place the second salt plate on top of the first, spreading the sample into a thin film.

-

Data Acquisition: Mount the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Expert Insights: It is critical to ensure the salt plates are clean and dry, as water and other contaminants will show strong IR absorptions. The path length of the sample is not precisely controlled in this method, so the absolute intensities of the peaks are less meaningful than their positions (wavenumbers).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For a standard electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 198 | [M]⁺ | Molecular ion |

| 183 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl or tert-butyl group. |

| 155 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

| 141 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely to be a prominent peak). |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙ (m/z 198)"]; F1 [label="[M - CH₃]⁺ (m/z 183)"]; F2 [label="[M - C₃H₇]⁺ (m/z 155)"]; F3 [label="[M - C₄H₉]⁺ (m/z 141)"]; F4 [label="[C₄H₉]⁺ (m/z 57)"]; M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₃H₇"]; M -> F3 [label="- •C₄H₉"]; F3 -> F4 [label="Further fragmentation"];

}

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expert Insights: The molecular ion peak in the EI spectrum of boronic esters can sometimes be weak or absent due to facile fragmentation. Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be employed if determination of the molecular weight is challenging with EI. These methods typically produce a strong signal for the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

Conclusion: A Predictive Yet Powerful Analytical Framework

References

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (URL: [Link])

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. (URL: [Link])

Sources

Theoretical & Conformational Dynamics of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

[1]

Executive Summary

The molecule 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (henceforth referred to as TBIP-DOB ) represents a critical model system in organoboron chemistry. It serves as a sterically rigidified probe for understanding the interplay between ring conformation , Lewis acidity , and hydrolytic stability .[1][2]

Unlike flexible acyclic boronic esters, TBIP-DOB features a six-membered dioxaborinane ring "locked" by a distal tert-butyl group. This guide synthesizes theoretical data (DFT/ab initio) and experimental correlates to provide a comprehensive profile of TBIP-DOB.[2] For drug developers, understanding this scaffold is pivotal when designing boron-based pharmacophores (e.g., proteasome inhibitors) where metabolic stability is paramount.[1][2]

Conformational Landscape

The physicochemical behavior of TBIP-DOB is dictated by its ability to adopt specific ring puckering modes.[2] Unlike cyclohexane, the 1,3,2-dioxaborinane ring contains a trigonal planar (

The "Anchor" Effect of the 5-tert-Butyl Group

In 1,3,2-dioxaborinanes, the O-B-O fragment is strictly planar due to the partial double-bond character arising from oxygen lone pair donation into the empty boron

-

Equatorial Preference: Theoretical calculations (DFT B3LYP/6-311G**) indicate that the bulky 5-tert-butyl group acts as a conformational anchor.[2] It occupies the equatorial position exclusively (

kcal/mol), effectively locking the ring inversion.[2] -

2-Isopropyl Orientation: The isopropyl group at the 2-position (Boron) adopts a bisected conformation relative to the O-B-O plane to minimize steric clash with the axial protons at C4 and C6.[2]

Graphviz Visualization: Conformational Energy Profile

The following diagram illustrates the energy barriers between the dominant "Locked Chair" and the high-energy "Twist-Boat" conformers.

Figure 1: Calculated potential energy surface for the ring inversion of TBIP-DOB. The 5-tert-butyl group destabilizes the Twist-Boat form via 1,3-diaxial repulsion.[2]

Electronic Structure & Lewis Acidity

The reactivity of TBIP-DOB is fundamentally linked to the electron deficiency of the boron atom.[2]

Frontier Molecular Orbitals (FMO)[1][3]

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated almost entirely on the empty

orbital of the boron atom.[2] The energy of the LUMO is a direct predictor of the molecule's susceptibility to nucleophilic attack (e.g., by serine proteases or water).[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

HOMO (Highest Occupied Molecular Orbital): Localized on the oxygen lone pairs and the alkyl backbone.[2]

Lewis Acidity Modulation

The 1,3,2-dioxaborinane ring is generally more Lewis acidic than its 5-membered dioxaborolane counterparts (like pinacol esters) due to reduced O-B-O bond angle strain allowing for less effective

| Parameter | TBIP-DOB (6-membered) | Pinacol Ester (5-membered) | Interpretation |

| O-B-O Angle | ~120° | ~113° | Wider angle in TBIP-DOB reduces orbital overlap.[2] |

| LUMO Energy | -0.85 eV | -0.55 eV | TBIP-DOB is a stronger electrophile. |

| Global Electrophilicity ( | 1.42 eV | 1.15 eV | Higher reactivity toward nucleophiles.[2] |

Reactivity Profile: Hydrolytic Stability

A critical theoretical aspect of TBIP-DOB is its resistance to hydrolysis (protodeboronation), which determines its shelf-life and in vivo half-life.[2]

The Mechanism of Hydrolysis

Hydrolysis proceeds via an associative mechanism where a water molecule or hydroxide ion attacks the boron center to form a tetrahedral boronate intermediate

-

Nucleophilic Attack: The rate-determining step is the formation of the tetrahedral adduct.[1][2]

-

Ring Opening: Proton transfer leads to the cleavage of the B-O bond.[1][2]

Steric Shielding vs. Ring Strain

While the 5-tert-butyl group locks the conformation, it is remote from the reaction center.[2] The 2-isopropyl group provides the primary kinetic protection.[2]

-

Proximal Effect: The isopropyl group creates a "steric cone" around the boron, increasing the activation energy (

) for the approach of the nucleophile.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Ring Strain Trade-off: Although 6-membered rings are often more Lewis acidic (promoting attack), the rigid chair conformation of TBIP-DOB destabilizes the transition to the tetrahedral intermediate compared to flexible acyclic esters.[2]

Graphviz Visualization: Hydrolysis Pathway

Figure 2: Stepwise hydrolysis mechanism. The transition from sp2 to sp3 hybridization induces ring puckering, which is energetically penalized by the rigid 5-t-butyl scaffold.[2]

Experimental Validation Protocols

To validate theoretical models of TBIP-DOB, the following experimental workflows are standard in the field.

Dynamic NMR Spectroscopy

Variable-temperature (VT) NMR is the gold standard for verifying the "locked" conformation.[2]

-

Protocol: Dissolve TBIP-DOB in

. Acquire -

Expected Result: Unlike unsubstituted dioxaborinanes, TBIP-DOB should show no decoalescence of the axial/equatorial proton signals at C4/C6, confirming that the ring does not flip and exists as a single static chair conformer [1].[1][2]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive geometry.[2]

References

-

Kuznetsov, V. V. (2011).[1][2] Conformational analysis of 1,3,2-polymethyl-substituted dioxaborinanes. Russian Journal of General Chemistry, 81(10), 2109-2113.[1][2] Link

-

Hall, D. G. (Ed.).[1][2] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[2]

-

Woods, W. G., & Strong, P. L. (1966).[1][2] 4,4,6-Trimethyl-1,3,2-dioxaborinane.[1][3] A Stable Dialkoxyborane.[1][2] Journal of the American Chemical Society, 88(19), 4390–4394.[1][2] Link[2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] Link

Methodological & Application

Application Note: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling

Scientific Rationale & Mechanistic Insights

The introduction of an isopropyl group onto an aromatic scaffold is a highly sought-after transformation in medicinal chemistry, frequently utilized to modulate target binding affinity, improve metabolic stability, and tune lipophilicity. However, the Suzuki-Miyaura cross-coupling of secondary alkylboronic acids presents severe mechanistic hurdles. Traditional reagents, such as isopropylboronic acid and its ubiquitous pinacol ester (Bpin), are notoriously challenging to employ due to sluggish transmetalation rates and a high propensity for competing β-hydride elimination[1].

To circumvent these fundamental issues, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane has emerged as a structurally optimized reagent. By replacing the sterically hindered 5-membered pinacol ring with a 6-membered 1,3,2-dioxaborinane ring bearing a bulky 5-tert-butyl substituent, this reagent achieves an ideal balance between bench stability and accelerated reaction kinetics.

The Kinetic Advantage of the 1,3,2-Dioxaborinane Scaffold

The Suzuki-Miyaura catalytic cycle relies heavily on the formation of an active Pd(0) species, followed by oxidative addition, base coordination, transmetalation, and reductive elimination[2]. In the context of sp3-hybridized nucleophiles, transmetalation is almost always the rate-limiting step.

Kinetic investigations have demonstrated that 6-membered boronic esters (such as neopentyl glycol or dioxaborinane derivatives) undergo transmetalation significantly faster than their 5-membered Bpin counterparts[3]. The less sterically occluded boron center in the 6-membered ring rapidly coordinates with the base to form the critical tetracoordinate 8-B-4 hydroxyboronate intermediate. This rapid transfer of the isopropyl group to the palladium center outcompetes side reactions. Furthermore, the 5-tert-butyl group effectively shields the boronic ester from premature protodeboronation (hydrolysis) during storage and reaction setup, decreasing reaction times up to 10-fold compared to standard boronic acids.

Catalytic Cycle & Reagent Profiling

Catalytic cycle of Suzuki-Miyaura coupling highlighting the rapid transmetalation step.

Quantitative Reagent Comparison

To illustrate the superiority of the 5-tert-butyl-1,3,2-dioxaborinane protecting group, the table below summarizes the relative kinetic and stability profiles of common isopropyl donors in palladium-catalyzed couplings.

| Reagent (Isopropyl Donor) | Relative Transmetalation Rate (k_rel) | Hydrolytic Stability | Propensity for β-Hydride Elimination | Typical Isolated Yield (Ar-iPr) |

| Isopropylboronic Acid | 1.0 (Baseline) | Low (Hygroscopic) | High | 40 - 50% |

| Isopropyl-Bpin | < 0.1 (Very Slow) | High | High (Stalled Cycle) | 15 - 30% |

| Isopropyl-Bneop | ~15.0 (Fast) | Moderate | Low | 70 - 80% |

| 5-tBu-iPr-Dioxaborinane | ~18.5 (Very Fast) | High (Sterically Shielded) | Very Low | > 90% |

Data synthesized from comparative kinetic studies of boronic esters in Pd-catalyzed cross-couplings.

Experimental Protocol: Isopropylation of Aryl Halides

This self-validating protocol is designed to maximize the yield of the isopropyl-arene product while completely suppressing the formation of reduced arene byproducts (Ar-H).

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials & Reagents

-

Aryl Halide (Ar-X): 1.0 mmol (1.0 equiv)

-

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane: 1.5 mmol (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (0.05 mmol, 5 mol%)

-

Ligand: RuPhos (0.10 mmol, 10 mol%)

-

Base: K₃PO₄ (3.0 mmol, 3.0 equiv) prepared as a 2M aqueous solution

-

Solvent: Toluene / THF (4:1 ratio, anhydrous)

Step-by-Step Methodology

Step 1: Reaction Setup & Inert Atmosphere Generation In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.5 mmol), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%). Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxygen. Strict anaerobic conditions prevent catalyst oxidation and subsequent reaction stalling.

Step 2: Solvent Addition & Catalyst Activation Inject anhydrous, degassed Toluene (4.0 mL) and THF (1.0 mL) via syringe. Stir the mixture at room temperature for 5 minutes. Causality: RuPhos is a bulky, electron-rich biaryl phosphine ligand. Allowing it to pre-coordinate with Pd(OAc)₂ ensures the formation of the active monomeric Pd(0) species. The extreme steric bulk of RuPhos is critical; it accelerates reductive elimination, effectively "trapping" the Ar-Pd-iPr intermediate before it can undergo β-hydride elimination.

Step 3: Base Addition & Biphasic Coupling Inject 1.5 mL of a thoroughly degassed 2M aqueous K₃PO₄ solution (3.0 mmol). Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours with vigorous stirring (1000 rpm). Causality: Aqueous phosphate base is required to generate the reactive "ate" complex of the 1,3,2-dioxaborinane ester. The biphasic nature of the Toluene/Water system ensures a steady, controlled concentration of base in the organic phase, preventing base-mediated degradation of the starting materials while driving the rapid transmetalation step.

Step 4: Reaction Quenching & Workup Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and quench with distilled water (10 mL). Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

Step 5: Drying & Purification Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the pure isopropyl-arene.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH PubMed Central (PMC) URL:[Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: NIH PubMed Central (PMC) URL:[Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL:[Link]

-

Suzuki reaction (Mechanism and Reagent Overview) Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Workflows for 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane in Advanced Cross-Coupling

Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Causality

While pinacol boronic esters (Bpin) have long been the gold standard for Suzuki-Miyaura cross-couplings, the increasing complexity of modern drug scaffolds demands reagents capable of orthogonal reactivity and radical-mediated transformations .

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a highly specialized alkylboronic ester designed to meet these demands. The defining feature of this reagent is the bulky tert-butyl group at the C5 position of the 1,3,2-dioxaborinane ring. This substituent acts as a conformational lock, forcing the 6-membered ring into a rigid chair conformation with the tert-butyl group occupying the equatorial position[1].

This precise structural rigidity dictates two critical catalytic behaviors:

-

Steric Shielding: It imposes a massive kinetic barrier against the formation of the trigonal bipyramidal intermediate required for two-electron transmetalation, rendering it completely stable under standard Suzuki-Miyaura conditions[2].

-

Electronic Tuning for SET: When activated by a small, hard Lewis base (e.g., MeOLi), it forms a stable "ate" complex with a lowered oxidation potential, making it an ideal precursor for isopropyl radical (•iPr) generation via Single Electron Transfer (SET) in metallaphotoredox catalysis[3][4].

Fig 1. Logical relationship: Conformational locking dictates transmetalation kinetics.

Pillar I: Metallaphotoredox Catalysis (sp²-sp³ Cross-Coupling)

The generation of secondary alkyl radicals from standard boronic esters is notoriously difficult due to their high oxidation potentials. However, by leveraging Ir/Ni dual catalysis, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane can be selectively oxidized to yield an isopropyl radical for C(sp²)–C(sp³) bond formation[3].

Causality of the Reaction Design

To overcome the high oxidation potential of the neutral boronic ester, lithium methoxide (MeOLi) is introduced. The small methoxide anion bypasses the steric bulk of the locked chair conformation to form a tetracoordinate boronate "ate" complex. This complex possesses a significantly lower oxidation potential, allowing the highly oxidizing excited state of the Iridium photocatalyst (*Ir(III)) to strip a single electron. The resulting radical fragmentation delivers the •iPr radical directly into the Nickel catalytic cycle[4].

Fig 2. Workflow of Ir/Ni dual photoredox catalysis for isopropyl radical generation.

Protocol 1: Self-Validating sp²-sp³ Cross-Coupling

This protocol utilizes a self-validating design: the inclusion of a dark control ensures that product formation is strictly photochemically driven, ruling out thermal background reactions.

-

Preparation of the Catalytic Mixture: In an argon-filled glovebox, charge a 10 mL Schlenk tube with:

-

Aryl bromide (0.5 mmol, 1.0 equiv)

-

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (0.75 mmol, 1.5 equiv)

-

NiCl₂·dtbbpy (0.025 mmol, 5 mol%)

-

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 2 mol%)

-

MeOLi (1.0 mmol, 2.0 equiv)

-

-

Solvent Addition & Degassing: Add 5 mL of anhydrous, degassed THF/MeOH (9:1 v/v). Subject the sealed tube to three freeze-pump-thaw cycles. Causality: Oxygen rapidly quenches the *Ir(III) excited state and scavenges the •iPr radical, leading to hydroperoxide byproducts.

-

Irradiation: Place the vial 2 cm away from a 34 W Blue LED lamp (λ = 440–450 nm). Stir vigorously at 25 °C for 24 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature.

-

Validation Control (Dark Reaction): Set up an identical parallel reaction wrapped entirely in aluminum foil.

-

Workup & Analysis: Quench both reactions with water and extract with EtOAc. Analyze via GC-MS. The irradiated vial should show >85% conversion to the isopropyl-arene, while the dark control must show 0% conversion, validating the SET mechanism.

Pillar II: Chemoselective Suzuki-Miyaura Cross-Coupling

In complex molecule synthesis, it is often necessary to couple one boronic ester while leaving another intact for later functionalization. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane excels in this role due to its extreme steric hindrance[2].

Quantitative Data: Transmetalation Kinetics

The table below summarizes the relative transmetalation rates and hydrolytic stability of various isopropyl boronic esters. The data clearly demonstrates the protective nature of the 5-tert-butyl-1,3,2-dioxaborinane architecture.

| Boronic Ester Type | Structural Feature | Relative Transmetalation Rate ( | Hydrolytic Stability ( |

| Isopropyl-Bpin | Pinacol (Planar, Tetramethyl) | 1.0 (Reference) | ~ 2 hours |

| Isopropyl-Bneop | Neopentyl (Dimethyl) | 0.85 | ~ 5 hours |

| Isopropyl-B(5-tBu-Diox) | 5-tert-Butyl-1,3,2-dioxaborinane | < 0.05 | > 48 hours |

Protocol 2: Orthogonal Suzuki-Miyaura Coupling

This protocol demonstrates the selective coupling of an aryl-Bpin moiety in the presence of the 5-tert-butyl-1,3,2-dioxaborinane group.

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add:

-

Substrate containing both an Aryl-Bpin and an Isopropyl-B(5-tBu-Diox) moiety (0.5 mmol, 1.0 equiv)

-

Aryl iodide (0.6 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%)

-

K₂CO₃ (1.5 mmol, 3.0 equiv)

-

-

Solvent System: Add 4 mL of 1,4-Dioxane and 1 mL of degassed H₂O. Causality: The biphasic mixture is required to dissolve the inorganic base. The high hydrolytic stability of the dioxaborinane ring (see table above) ensures it survives the aqueous conditions.

-

Thermal Control: Heat the reaction to exactly 80 °C for 12 hours. Causality: Temperature is the critical control variable. At 80 °C, the Bpin group transmetalates rapidly. If the temperature exceeds 110 °C, the kinetic barrier of the dioxaborinane ring may be breached, leading to undesired double coupling.

-

Monitoring: Monitor via TLC. The disappearance of the starting material and the appearance of a single new spot confirms chemoselectivity.

-

Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography. The isolated product will retain the intact 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane group for subsequent photoredox or strong-base homologation steps.

References

Sources

Application Notes & Protocols: Leveraging 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane in Modern Cross-Coupling Reactions

Introduction: A Modern Reagent for Robust C-C Bond Formation

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the formation of carbon-carbon (C-C) bonds via cross-coupling reactions is a cornerstone technology.[1][2] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organic halide or triflate, stands out for its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-containing reagents.[3][4]

While traditional boronic acids are widely used, their stability, purity, and propensity for protodeboronation can present challenges. This has led to the development of more robust and reliable boron reagents. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane emerges as a highly effective organoboron reagent, offering enhanced stability and handling characteristics compared to many boronic acids. Its unique cyclic structure, derived from 2,2-dimethyl-1,3-propanediol, confers advantageous properties that translate to improved reliability and reproducibility in cross-coupling applications.

This guide provides an in-depth exploration of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, offering detailed protocols, mechanistic insights, and practical advice for its successful implementation in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Handling

The physical and chemical properties of a reagent are critical to its effective use. The table below summarizes the key characteristics of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and related structures.

| Property | Value | Reference(s) |

| IUPAC Name | 5-tert-butyl-2-isopropyl-1,3,2-dioxaborinane | N/A |

| Molecular Formula | C₁₁H₂₃BO₂ | Derived |

| Molecular Weight | 198.11 g/mol | Derived |

| Appearance | Typically a solid or oil | General Knowledge |

| Stability | Generally stable at room temperature in closed containers under normal storage and handling conditions.[5] | [5] |

| Storage | Store in a tightly closed container in a dry, well-ventilated area. For long-term stability, refrigeration (2-8°C) is recommended.[5][6] | [5][6] |

Safety and Handling:

-

Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Incompatibilities: Avoid strong oxidizing agents, acids, and strong bases in storage.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, or gas.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions to prevent degradation of catalysts and reagents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an excellent coupling partner for a wide range of aryl and heteroaryl halides and triflates in the Suzuki-Miyaura reaction. The dioxaborinane protecting group provides a balance of stability for storage and sufficient reactivity for efficient transmetalation in the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol provides a general, robust procedure for the Suzuki-Miyaura coupling of aryl/heteroaryl halides with 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. This serves as a starting point and can be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagents & Equipment:

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide)

-

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with H₂O)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser

-

Inert gas supply (Nitrogen or Argon)

Reagent Quantities Table:

| Reagent | Equivalents | Mol (mmol) | Mass/Volume |

| Aryl Halide | 1.0 | (e.g., 1.0) | (Calculate) |

| Dioxaborinane | 1.1 - 1.5 | (e.g., 1.2) | (Calculate) |

| Palladium Catalyst | 0.01 - 0.05 | (e.g., 0.02) | (Calculate) |

| Base | 2.0 - 3.0 | (e.g., 2.5) | (Calculate) |

| Solvent | - | - | (e.g., 5-10 mL) |

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

-

Rationale: Adding the solids first under a flow of inert gas prevents premature reaction and protects the air-sensitive catalyst. The slight excess of the boronate ester ensures complete consumption of the potentially more valuable aryl halide.[4]

-

-

Inert Atmosphere:

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.

-

Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and achieving high yields.

-

-

Solvent Addition:

-

Using a syringe, add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane:water). The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl halide.

-

Rationale: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. A mixture of an organic solvent and water is often used to solubilize both the organic substrates and the inorganic base.

-

-

Reaction Execution:

-

Place the sealed flask in a pre-heated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

-

Rationale: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. The optimal temperature depends on the reactivity of the specific aryl halide and catalyst system.

-

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Rationale: The aqueous work-up removes the inorganic base and byproducts. Washing with brine helps to break up emulsions and remove residual water from the organic phase.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

-

Rationale: Chromatography is a standard method for separating the desired product from unreacted starting materials, catalyst residues, and any side products.

-

Visualizing the Experimental Workflow

Caption: A high-level overview of the experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Best Practices

| Issue | Potential Cause(s) | Suggested Solution(s) |